molecular formula C4H6F2O B2427367 4,4-Difluorobutanal CAS No. 1785532-42-4

4,4-Difluorobutanal

Cat. No.: B2427367
CAS No.: 1785532-42-4
M. Wt: 108.088
InChI Key: UXRVYMVBVIMPNM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, a fact that has spurred extensive research and application. chimia.ch Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is significantly polarized and exceptionally strong (around 485 kJ mol⁻¹ compared to 416 kJ mol⁻¹ for a C-H bond). chimia.ch This strength often makes fluorinated compounds more resistant to metabolic degradation. chimia.chtandfonline.com

The strategic substitution of hydrogen with fluorine can lead to enhanced biological activity and improved metabolic stability, which is of critical importance in drug development. tandfonline.com Currently, fluorine-containing compounds represent a substantial portion of small-molecule drugs on the market. nih.gov The relatively small size of the fluorine atom (van der Waals radius of 1.47 Å) compared to hydrogen (1.20 Å) means it can often replace hydrogen without causing significant steric hindrance, allowing the modified molecule to still fit into a target protein's binding site. chimia.chtandfonline.com Beyond pharmaceuticals, fluorinated organic compounds are integral to materials science, finding use in fluoropolymers like Teflon, which exhibit high chemical resistance and thermal stability, and in the manufacturing of liquid crystal displays. nih.gov

Impact of Fluorine SubstitutionDescription
Enhanced Metabolic Stability The strength of the C-F bond can block metabolic oxidation at that site, increasing the compound's bioavailability. tandfonline.com
Increased Binding Affinity The high electronegativity of fluorine can lead to favorable polar interactions (e.g., C–F···C=O) with biological targets. tandfonline.comnih.gov
Altered Physicochemical Properties Fluorination typically increases a molecule's lipophilicity, which can affect its absorption, distribution, and membrane permeation. tandfonline.compublish.csiro.au
Modified Acidity/Basicity The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups.

Unique Position of Fluorinated Aldehydes as Crucial Synthons in Organic Synthesis

Aldehydes are among the most versatile functional groups in organic chemistry, participating in a wide array of transformations. When combined with fluorine, their utility as synthons—or molecular building blocks—is greatly enhanced. Fluorinated aldehydes serve as key intermediates for the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. chimia.chresearchgate.net

For example, α-fluoro aldehydes are recognized as important chiral synthons for creating medicinal agents. researchgate.net The aldehyde group can be readily converted into other functionalities such as alcohols, amines, carboxylic acids, and alkenes, while the fluorine atom imparts its characteristic effects on the final product. The development of organocatalytic methods for the asymmetric fluorination of aldehydes has been a significant area of research, allowing for the creation of optically active fluorinated building blocks. researchgate.net While much focus has been on α-fluorination, compounds with fluorine at more distant positions, such as 4,4-Difluorobutanal, represent a different synthetic challenge and opportunity. cas.cn The reactivity of these distally fluorinated aldehydes can be harnessed in reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations to construct complex molecular architectures that benefit from the presence of the difluoromethyl group. mdpi.com

Overview of Current Academic Research Trajectories for this compound

Direct academic publications focusing exclusively on this compound are limited; however, its potential research trajectories can be inferred from established synthetic methodologies and the applications of analogous compounds. Research concerning this compound would likely proceed along two main paths: optimizing its synthesis and utilizing it as a building block.

Synthesis: Current research would focus on developing efficient and scalable routes to this compound. Plausible synthetic strategies suggested by related chemistry include:

Oxidation of Precursor Alcohols: A primary route would involve the oxidation of 4,4-difluorobutan-1-ol. A multi-step synthesis described in patent literature shows the preparation of 4-bromo-4,4-difluorobutanol from acrylic acid. google.com This bromo-alcohol could be a key intermediate, which after dehalogenation and oxidation would yield the target aldehyde.

Oxidation of Fluorinated Hydrocarbons: Another potential method is the selective oxidation of 1,4-difluorobutane (B1293371).

Application as a Synthon: Once an efficient synthesis is established, research would explore the utility of this compound as a versatile intermediate. Key research directions would include:

Nucleophilic Additions: Investigating reactions at the aldehyde carbonyl, such as Grignard, aldol, and Wittig reactions, to build larger carbon skeletons.

Reductive Amination: Using the aldehyde to synthesize novel γ-difluoromethylated amines, which are valuable motifs in medicinal chemistry. researchgate.net

Synthesis of Heterocycles: Employing the aldehyde in condensation reactions with di-functional compounds to create novel fluorinated heterocyclic systems.

Physicochemical Studies: Characterizing the compound's properties, such as its lipophilicity (log P), and studying how the distal difluoromethyl group influences the reactivity of the aldehyde, similar to studies performed on other fluorinated molecules. publish.csiro.auresearchgate.net

The overarching goal of this research would be to leverage the unique structural features of this compound to create new fluorinated compounds with potentially enhanced biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluorobutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c5-4(6)2-1-3-7/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRVYMVBVIMPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4,4 Difluorobutanal

Reactivity Profile of the Aldehyde Moiety in the Presence of gem-Difluorination

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The gem-difluoro group at the γ-position modifies this inherent reactivity through long-range electronic effects.

The primary reaction pathway for aldehydes is nucleophilic addition to the carbonyl carbon. byjus.com A nucleophile attacks the electron-deficient carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide yields an alcohol. youtube.com

The two fluorine atoms in 4,4-Difluorobutanal are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) that propagates through the carbon sigma framework. This effect pulls electron density away from the carbonyl carbon, increasing its electrophilicity. Consequently, this compound is expected to be more reactive towards nucleophiles than its non-fluorinated counterpart, butanal.

Electrophilic addition reactions, where an electrophile attacks the carbonyl oxygen, are also possible. numberanalytics.comsavemyexams.com The initial step involves the electrophile interacting with one of the lone pairs of electrons on the carbonyl oxygen. numberanalytics.com The presence of the electron-withdrawing fluorine atoms decreases the electron density on the oxygen, thereby reducing its basicity and making it less reactive towards electrophiles compared to butanal.

Table 1: Predicted Relative Reactivity of the Carbonyl Group
CompoundRelative Electrophilicity of Carbonyl CarbonPredicted Reactivity towards Nucleophiles
ButanalStandardBaseline
This compoundIncreasedHigher

Like other aldehydes, this compound can undergo both oxidation and reduction.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. The oxidation of this compound would yield 4,4-Difluorobutanoic acid. Standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be used for this transformation.

Reduction: The aldehyde can be reduced to a primary alcohol, yielding 4,4-Difluorobutanol. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The synthesis of the related compound 4-bromo-4,4-difluorobutanol via the reduction of 4-bromo-4,4-difluorobutanoic acid has been documented, supporting the feasibility of this type of reduction. google.comgoogle.com

Table 2: Oxidation and Reduction Products of this compound
Starting MaterialReaction TypeProductExample Reagent
This compoundOxidation4,4-Difluorobutanoic acidKMnO₄
This compoundReduction4,4-DifluorobutanolNaBH₄

Influence of Geminal Difluorination on Molecular Reactivity

The gem-difluoro group is a powerful modulator of molecular properties, acting as a non-hydrolyzable bioisostere for carbonyl or ether oxygen atoms and influencing conformation and electronics. nih.govcas.cn

The potent, electron-withdrawing inductive effect of the CF₂ group is a key determinant of the molecule's reactivity. nih.gov

Acidity: This -I effect enhances the acidity of protons on the α-carbon (C-2). By stabilizing the conjugate base (enolate) that forms upon deprotonation, the gem-difluoro group lowers the pKa of the α-protons compared to butanal. Research on related fluorinated butanoic acids shows that fluorine atoms increase acidity, and while the effect diminishes with distance, it remains significant. brainly.com

Basicity: The basicity of the carbonyl oxygen is reduced due to the electron-withdrawing nature of the distant fluorine atoms.

Reaction Selectivity: The enhanced electrophilicity of the carbonyl carbon can influence the regioselectivity of reactions. For instance, in reactions involving ambident nucleophiles, the harder, more electrophilic carbonyl center in this compound might favor reaction at that site over other potential pathways.

Table 3: Predicted Inductive Effects on Acidity and Basicity
CompoundAcidity of α-ProtonsBasicity of Carbonyl Oxygen
ButanalBaselineBaseline
This compoundIncreasedDecreased

Stereoelectronic effects arise from the interaction of electron orbitals and play a crucial role in the conformation and reactivity of fluorinated molecules. researchgate.net These effects include hyperconjugation and electrostatic interactions. researchgate.net

In this compound, stabilizing hyperconjugative interactions can occur between the C-H bonds of the alkyl chain and the antibonding (σ*) orbitals of the C-F bonds. These interactions can influence the molecule's preferred conformation, potentially favoring a gauche arrangement between the fluorine atoms and adjacent hydrogens or carbons. nih.gov Such conformational preferences can, in turn, affect the molecule's shape and how it presents its reactive sites (like the aldehyde group) to incoming reagents, thereby influencing reaction rates and stereoselectivity. diva-portal.org

Carbon-Fluorine Bond Transformations in this compound

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally inert and difficult to cleave. d-nb.info Transformations involving the C-F bond in non-activated aliphatic systems like this compound are challenging and typically require harsh conditions or specific catalytic activation. d-nb.infomdpi.com

Potential, though difficult, transformations could include:

Nucleophilic Substitution: Direct displacement of a fluoride (B91410) ion by a nucleophile is energetically unfavorable due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion.

Reductive Defluorination: Cleavage of C-F bonds can sometimes be achieved using potent reducing agents or specific catalytic systems, but this is not a trivial process for gem-difluoroalkanes.

Lewis Acid-Mediated Activation: Strong Lewis acids can coordinate to the fluorine atoms, weakening the C-F bond and facilitating its cleavage. osaka-u.ac.jp

While these reactions are an active area of research, they are not characteristic of the everyday reactivity of this compound under standard laboratory conditions. The C-F bonds in this molecule are considered highly stable.

Nucleophilic Substitution Reactions of Fluorine Atoms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride a poor leaving group and rendering saturated fluorocarbons generally inert to nucleophilic substitution. For a compound like this compound, the fluorine atoms are situated on a saturated sp³-hybridized carbon, which typically resists nucleophilic attack.

However, substitution reactions on similar, non-activated difluoroalkanes have been reported under specific conditions. For instance, studies on 1,4-difluorobutane (B1293371) have shown that the fluorine atoms can be displaced by potent nucleophiles. The reactivity in such cases is highly dependent on the reaction conditions and the nature of the nucleophile.

Table 1: Examples of Nucleophilic Substitution Reagents for Fluoroalkanes

Nucleophile/Reagent System Product Type Typical Conditions
Sodium Iodide (NaI) in Acetone Iodoalkane Finkelstein reaction conditions

This table is illustrative of reagents used for substituting fluorine in fluoroalkanes and is based on general principles and related compounds.

For this compound, direct nucleophilic substitution at the C4 position is expected to be challenging due to the strength of the C-F bonds. The adjacent aldehyde group, with its electron-withdrawing nature, could slightly influence the C-F bond polarity, but significant reactivity for direct substitution is not anticipated under standard nucleophilic substitution conditions. Instead, reactions involving the aldehyde or the α-protons are far more likely. In related systems, such as gem-difluoroalkenes, nucleophilic attack at the difluorinated carbon is known, but this typically leads to an addition-elimination sequence rather than a direct substitution on a saturated carbon. nih.gov

Defluorination and Hydrodefluorination Pathways

Defluorination (the removal of fluorine) and hydrodefluorination (the replacement of fluorine with hydrogen) are important transformations for fluorinated organic compounds. These reactions can proceed through various mechanisms, including reductive cleavage and elimination pathways.

While specific studies on the defluorination of this compound are not prevalent in the literature, pathways can be inferred from related structures. For example, gem-difluoroolefins, which can be synthesized from aldehydes, undergo defluorinative hydrolysis in the presence of strong acids like concentrated sulfuric acid to yield carboxylic acids. oup.comoup.com

Hydrodefluorination of highly fluorinated compounds, such as trifluoromethylarenes, is an active area of research, often employing photocatalytic methods or metal hydrides. nih.gov For a saturated system like this compound, reductive methods would be required. However, the choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride (LiAlH₄) would preferentially reduce the aldehyde group. Indeed, the synthesis of 4-bromo-4,4-difluorobutanol from the corresponding carboxylic acid using LiAlH₄ demonstrates that the gem-difluoro group can remain intact under these conditions. google.com

Selective hydrodefluorination of a C(sp³)-F bond is mechanistically challenging. It often requires specific catalysts or reagents that can activate the C-F bond, possibly through single-electron transfer (SET) mechanisms, to form radical intermediates that can then be quenched by a hydrogen source. nih.gov

Advanced Organic Transformations Utilizing this compound as a Substrate

The aldehyde functionality and the presence of α-hydrogens make this compound a potentially valuable building block in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Aldol (B89426) and Related Carbonyl Condensation Reactions

The Aldol reaction is a cornerstone of organic synthesis, involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl product. libretexts.orgoregonstate.edu this compound possesses two α-hydrogens (at the C2 position) and can therefore act as both an enolate donor and a carbonyl acceptor in Aldol reactions.

The reaction mechanism proceeds via the deprotonation of an α-hydrogen to form an enolate, which then acts as a nucleophile. oregonstate.edu

Mechanism Steps for Aldol Reaction of this compound:

Enolate Formation: A base removes a proton from the α-carbon (C2) of this compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of this compound.

Protonation: The resulting alkoxide is protonated (typically by the solvent or during workup) to yield the β-hydroxy aldehyde product.

The gem-difluoro group at the C4 position exerts a strong electron-withdrawing inductive effect, which is expected to increase the acidity of the α-protons, potentially facilitating enolate formation. If the reaction is heated, the initial Aldol addition product can undergo dehydration to form an α,β-unsaturated aldehyde, a process known as Aldol condensation. libretexts.org

In a "crossed" or "mixed" Aldol reaction, this compound could be reacted with a different aldehyde or ketone. chemistrysteps.com To ensure selectivity, a directed Aldol reaction could be employed, where this compound is first converted irreversibly into its enolate using a strong, hindered base like lithium diisopropylamide (LDA) before the addition of a second, non-enolizable carbonyl partner (e.g., benzaldehyde). chemistrysteps.com

Mannich Reactions and Related Amination Processes

The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton, such as an enolizable aldehyde like this compound. wikipedia.orgbyjus.com The product is a β-amino-carbonyl compound, known as a Mannich base. byjus.com

The reaction mechanism involves two main stages: byjus.com

Iminium Ion Formation: The amine reacts with the non-enolizable aldehyde (e.g., formaldehyde) to form an electrophilic iminium ion.

Enol/Enolate Attack: The enol form of this compound attacks the iminium ion, leading to the formation of the Mannich base after deprotonation.

As in the Aldol reaction, the electron-withdrawing fluorine atoms in this compound are expected to facilitate the formation of the required enol intermediate, making it a suitable substrate for this transformation. The resulting Mannich bases are versatile synthetic intermediates. youtube.com

Wittig and Related Olefination Reactions

The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org this compound can be readily transformed into a difluorinated alkene using a phosphorus ylide (Wittig reagent). libretexts.org This reaction is highly valuable as it fixes the position of the new double bond.

The general transformation involves the reaction of the aldehyde with an ylide, such as one prepared from a triphenylphosphonium salt and a strong base. udel.edu

Table 2: Representative Wittig Olefination of this compound

Ylide Reagent (Ph₃P=CHR) Product
Methylenetriphenylphosphorane (Ph₃P=CH₂) 5,5-Difluoro-1-pentene
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) 6,6-Difluoro-2-hexene

This table illustrates the expected products from the Wittig reaction of this compound with various ylides.

The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which subsequently decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.org This methodology is particularly powerful for creating gem-difluoroalkenes, which are important isosteres for carbonyl groups in medicinal chemistry and serve as versatile fluorinated building blocks. beilstein-journals.org Numerous methods exist for the gem-difluoroolefination of aldehydes using various phosphine-based reagents. beilstein-journals.orgbeilstein-journals.org

Cycloaddition Reactions (e.g., gem-Difluorocyclopropanation)

Cycloaddition reactions are powerful tools for constructing cyclic systems. While this compound itself is not a direct substrate for cycloaddition, it serves as a key precursor to molecules that are.

Specifically, the alkene products derived from the Wittig reaction of this compound (as described in 3.4.3) are excellent substrates for various cycloadditions.

gem-Difluorocyclopropanation: An alkene like 5,5-difluoro-1-pentene (derived from this compound) could react with a source of difluorocarbene (:CF₂) to yield a cyclopropane (B1198618) ring bearing two geminal difluoro groups. Reagents for generating difluorocarbene include the thermal decomposition of sodium chlorodifluoroacetate or the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). beilstein-journals.org

[3+2] and [4+2] Cycloadditions: Gem-difluoroalkenes, synthesized from aldehydes like this compound, are known to participate in cycloaddition reactions. nih.gov For instance, they can act as dipolarophiles in [3+2] cycloadditions with azides or nitrones to form five-membered heterocycles. nih.govresearchgate.net They can also participate as dienophiles in [4+2] Diels-Alder reactions. These reactions often proceed with high regioselectivity, providing access to complex fluorinated cyclic structures. researchgate.net

Mechanistic Studies of Chemical Reactions Involving this compound

Mechanistic studies are crucial for understanding the detailed, step-by-step processes by which chemical reactions occur. organic-chemistry.org For a molecule like this compound, such studies would involve a combination of experimental techniques, such as kinetic analysis and the trapping of reactive intermediates, alongside computational chemistry to map out the energetic profiles of possible reaction pathways.

The reaction pathways of this compound are largely dictated by the interplay between the electrophilic aldehyde functional group and the electronic effects of the gem-difluoro group. Several potential reaction pathways can be postulated.

Nucleophilic Addition to the Carbonyl Group: This is a characteristic reaction of aldehydes. The electron-withdrawing effect of the β-gem-difluoro group is anticipated to enhance the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. However, the steric hindrance from the fluorine atoms might also play a role. The reaction would proceed through a tetrahedral intermediate. For instance, in a reduction reaction using a hydride reagent like sodium borohydride (NaBH₄), the initial step is the attack of the hydride ion on the carbonyl carbon to form a fluorinated alkoxide intermediate. This is exemplified by the reduction of the related compound, 4-(Benzyloxy)-2,2-difluorobutan-1-ol, which is achieved using NaBH₄. publish.csiro.au

Reactions at the α-Carbon: The acidity of the α-protons in this compound is expected to be significantly increased due to the inductive effect of the adjacent CF₂ group. This would facilitate enolate formation under basic conditions. The resulting enolate is a key intermediate that can participate in various C-C bond-forming reactions, such as aldol condensations. However, the stability of such an enolate and its propensity for side reactions, such as elimination, would need to be carefully considered. Studies on other fluorinated carbonyls have shown that enolates can be key intermediates in reactions like the decarboxylative aldol reaction of α,α-difluoro-β-keto acids with aldehydes. researchgate.net

Gem-Difluoroolefination-type Reactions: While this compound is the starting material, it's conceivable that it could be formed from a precursor that undergoes a reaction analogous to gem-difluoroolefination. More relevantly, the reactivity of the difluoromethylene group itself is of interest. In reactions involving gem-difluoroalkenes, the fluorine atoms can be replaced via an addition-elimination mechanism. acs.org While this compound is saturated at this position, understanding the stability and reactivity of the C-F bonds is crucial. Mechanistic studies on the Julia-Kocienski reaction for synthesizing gem-difluoroalkenes from aldehydes have identified fluorinated sulfinate intermediates as key species. organic-chemistry.orgacs.org This highlights the types of complex intermediates that can form in reactions involving gem-difluorinated moieties.

Oxidation and Radical Reactions: The atmospheric oxidation of fluorinated aldehydes, initiated by radicals such as hydroxyl (•OH), is another important reaction pathway. uc.ptrsc.org Computational studies on such reactions focus on identifying the most likely site of hydrogen abstraction to form a radical intermediate. For this compound, abstraction could occur from the aldehydic proton, the α-protons, or the γ-protons. The relative stability of the resulting radical intermediates would determine the major reaction pathway.

A summary of potential intermediates in reactions involving this compound is presented in Table 1.

Reaction Type Proposed Intermediate Key Features Supporting Evidence/Analogy
Nucleophilic AdditionTetrahedral AlkoxideNegatively charged oxygen, C-F bonds intact.Common intermediate in all aldehyde reactions. nih.gov
Base-catalyzed (α-deprotonation)EnolateNegative charge delocalized over α-carbon and oxygen.Increased acidity of α-protons due to β-CF₂ group. researchgate.net
Radical Abstraction (Oxidation)Carbon-centered radicalUnpaired electron on aldehydic, α-, or γ-carbon.OH-initiated oxidation of fluorinated VOCs. uc.ptrsc.org
Haloform-type Reactionα,α-dihalo carbanionPotential for elimination of fluoride ion.Deacylation of polyfluoroaryl aldehydes under basic conditions. lboro.ac.uk

Table 1: Postulated Intermediates in the Reactions of this compound. This table is illustrative and based on general chemical principles and analogies to related compounds, as direct experimental data for this compound is limited.

Computational Modeling of Reaction Pathways: A typical computational study would involve mapping the potential energy surface for a given reaction. For example, in the reduction of this compound, the energy profile would show the reactants (aldehyde and hydride), the transition state for hydride attack, the resulting alkoxide intermediate, and the final alcohol product after protonation. The calculated activation energy (the difference in energy between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.

Influence of Fluorine on Transition States: The fluorine atoms in this compound would exert a significant influence on the geometry and stability of transition states. In a nucleophilic attack on the carbonyl, the electron-withdrawing nature of fluorine would stabilize the developing negative charge on the oxygen atom in the transition state, potentially lowering the activation barrier. Conversely, in a reaction involving the formation of a positive charge nearby, the fluorine atoms would be destabilizing. Computational studies on the fluorination of allylic chlorides have demonstrated the critical role of palladium fluoride intermediates and have mapped the catalytic cycle, providing insights into the complex nature of C-F bond formation. acs.org

Energy Landscapes of Competing Reactions: A key aspect of mechanistic studies is to understand why one product is formed over another. This is often visualized using an energy landscape, which depicts the relative energies of all possible intermediates and transition states. mdpi.com For this compound, there could be competition between, for example, 1,2-addition to the carbonyl and deprotonation at the α-position when a strong, sterically hindered base is used. By calculating the activation barriers for both pathways, one could predict the major product. The development of automated methods for finding transition states is accelerating research in this area, making it more feasible to explore complex reaction networks. cam.ac.uk

A hypothetical energy landscape for a reaction of this compound is depicted in Table 2, illustrating the type of data generated from computational studies.

Reaction Coordinate Species Description Relative Energy (kcal/mol) (Hypothetical) Significance
ReactantsThis compound + Nucleophile0Ground state reference
Transition State 1 (TS1)Nucleophilic attack at carbonyl+15Activation energy for addition
Intermediate 1 (INT1)Tetrahedral alkoxide-5Thermodynamically stable intermediate
Transition State 2 (TS2)Protonation of alkoxide+2Activation energy for protonation
Products4,4-Difluoro-1-butanol derivative-20Overall reaction thermodynamics

Table 2: Hypothetical Energy Profile for the Nucleophilic Addition to this compound. The energy values are for illustrative purposes to demonstrate the concept of an energy landscape. Actual values would be obtained from quantum chemical calculations.

Advanced Spectroscopic Characterization of 4,4 Difluorobutanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide information about the electronic environment, neighboring protons, and the number of protons, respectively. For 4,4-Difluorobutanal, the protons are located at positions C1, C2, and C3.

The aldehydic proton at C1 is expected to appear significantly downfield due to the deshielding effect of the adjacent carbonyl group. It would theoretically appear as a triplet, resulting from coupling to the two protons on C2. The methylene (B1212753) protons at C2 are adjacent to the electron-withdrawing carbonyl group, placing their signal downfield. This signal should be split into a quartet by the protons on C1 and C3. The protons at C3 are influenced by both the adjacent methylene group (C2) and the geminal fluorine atoms at C4. This results in a complex splitting pattern, typically a triplet of triplets, due to coupling with both the C2 protons and the two ¹⁹F nuclei.

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (CHO)9.7 - 9.8t (triplet)³J(H1,H2) ≈ 1-3 Hz
H-2 (CH₂)2.7 - 2.9q (quartet) or ddd³J(H2,H1) ≈ 1-3 Hz, ³J(H2,H3) ≈ 7 Hz
H-3 (CH₂)2.1 - 2.3ddt (doublet of doublet of triplets)³J(H3,H2) ≈ 7 Hz, ³J(H3,F4) ≈ 15 Hz, ²J(H3,H4) ≈ 4 Hz

Note: Predicted values are based on standard chemical shift tables and coupling constant principles. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The signal for each unique carbon atom provides information about its hybridization and electronic environment. In proton-decoupled ¹³C NMR, each carbon typically appears as a single line, but coupling with fluorine (¹⁹F) is maintained, providing crucial structural information.

The carbonyl carbon (C1) is the most deshielded and appears furthest downfield. The C4 carbon, directly bonded to two fluorine atoms, also experiences a significant downfield shift and will appear as a triplet due to one-bond carbon-fluorine coupling (¹J(C,F)). The methylene carbons, C2 and C3, will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C1 (CHO)200 - 202t³J(C1,F4) ≈ 3-5 Hz
C2 (CH₂)40 - 42t³J(C2,F4) ≈ 5-7 Hz
C3 (CH₂)33 - 35t²J(C3,F4) ≈ 20-25 Hz
C4 (CHF₂)114 - 118t¹J(C4,F4) ≈ 235-245 Hz

Note: Predicted values are based on established substituent effects and C-F coupling data.

¹⁹F NMR is an essential technique for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. lcms.czdiva-portal.org The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, minimizing signal overlap. lcms.cz In this compound, the two fluorine atoms on C4 are chemically equivalent and are expected to produce a single signal. This signal will be split into a triplet due to coupling with the two adjacent protons on C3 (³J(F,H)).

Table 3: Predicted ¹⁹F NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm, relative to CFCl₃)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
F-4 (CHF₂)-110 to -125t³J(F4,H3) ≈ 15 Hz

Note: The chemical shift range for fluorine is broad and highly dependent on the solvent and reference standard used. colorado.edu

2D NMR experiments provide correlational data that unambiguously establishes the bonding network.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (H-H) couplings. sdsu.edu For this compound, cross-peaks would be expected between the aldehyde proton (H1) and the C2 protons, and between the C2 protons and the C3 protons, confirming the spin system H-C(1)H-C(2)H₂-C(3)H₂.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.eduemerypharma.com It would show correlations for C1-H1, C2-H2, and C3-H3, confirming the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (typically 2-3 bonds) between carbon and proton nuclei, which is critical for piecing together the molecular skeleton and identifying quaternary carbons. columbia.eduwisc.edu Key expected correlations for this compound would include:

H1 (aldehyde) to C2 and C3.

H2 protons to C1, C3, and C4.

H3 protons to C2, C4, and the aldehydic carbon C1.

These HMBC correlations would definitively confirm the butanal backbone and the position of the difluoromethyl group at C4.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly FTIR, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rtilab.com

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and difluoroalkyl groups.

C=O Stretch : A strong, sharp absorption band characteristic of an aliphatic aldehyde carbonyl group.

C-H Stretches : Absorptions corresponding to the aldehydic C-H bond and the aliphatic C-H bonds of the methylene groups.

C-F Stretches : Strong and intense absorption bands in the fingerprint region, which are characteristic of C-F bonds. The presence of two fluorine atoms on the same carbon results in symmetric and asymmetric stretching modes.

Table 4: Predicted FTIR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C-H (Aldehyde)Stretch~2820 and ~2720 (Fermi doublet)Medium
C=O (Aldehyde)Stretch1725 - 1740Strong, Sharp
C-H (Alkyl)Stretch2850 - 2960Medium
C-FStretch1050 - 1150Strong, Broad

Note: These are typical ranges and the exact position and shape of the peaks can be influenced by the molecular environment and sample phase. drawellanalytical.com

Raman Spectroscopy

Raman spectroscopy provides detailed information about molecular vibrations, offering a chemical fingerprint of the analyte. horiba.com It is a non-destructive technique that identifies the chemical structure, phase, and crystallinity of a material by detecting the inelastic scattering of laser light. horiba.comedinst.com For this compound, specific Raman peaks correspond to the vibrational modes of its distinct functional groups.

Table 1: Predicted Characteristic Raman Shifts for this compound This table is predictive, based on characteristic vibrational frequencies of similar functional groups.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aldehyde) -CHO ~2720, ~2820 Weak
C=O Stretch (Aldehyde) C=O ~1725 Strong
CH₂ Scissoring -CH₂- ~1465 Medium
C-F Stretch -CF₂- ~1100 - 1000 Strong
C-C Stretch Alkyl Chain ~1200 - 800 Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for detecting molecules with chromophores, which are functional groups that absorb light in the UV-visible range. shu.ac.uk

The primary chromophore in this compound is the carbonyl group (C=O) of the aldehyde. Aldehydes and ketones typically exhibit a weak absorption band in the 270-300 nm region. masterorganicchemistry.comazooptics.com This absorption is due to an n→π* (n-to-pi-star) electronic transition, where a non-bonding electron (n) from an oxygen lone pair is promoted to an anti-bonding π* orbital of the carbonyl group. shu.ac.ukmasterorganicchemistry.com These transitions are characteristically weak, with molar absorptivity (ε) values typically ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

For saturated aliphatic aldehydes like this compound, the λmax (wavelength of maximum absorbance) for the n→π* transition is expected to be in the range of 290-300 nm. masterorganicchemistry.com A much stronger π→π* transition occurs at shorter wavelengths, typically below 200 nm, which is often outside the range of standard laboratory spectrophotometers. libretexts.orglibretexts.org The presence of fluorine atoms is not expected to significantly shift the n→π* transition into the visible range.

Table 2: Typical Electronic Transitions for Aliphatic Aldehydes

Transition Type Orbitals Involved Typical λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
n → π* Non-bonding to π-antibonding 270 - 300 10 - 100
π → π* π-bonding to π-antibonding < 200 1000 - 10,000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and its structure through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₄H₆F₂O), the exact molecular weight is 108.0383 g/mol . In a mass spectrum, this would correspond to the molecular ion peak (M⁺). The fragmentation of the molecular ion is often predictable and provides structural clues. msu.edu In aliphatic aldehydes, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. libretexts.orgmiamioh.edu

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: Loss of a hydrogen radical (H•) to form an [M-1]⁺ ion (m/z 107), or loss of the formyl radical (•CHO) to form an [M-29]⁺ ion (m/z 79). libretexts.orgmiamioh.edu The ion at m/z 29, corresponding to the formyl cation [CHO]⁺, is also commonly observed in aldehydes.

Cleavage involving Fluorine: The presence of fluorine atoms influences fragmentation. Cleavage of the C-C bond between C2 and C3 could lead to fragments like [CHF₂CH₂]⁺ (m/z 65).

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. For this compound, this would result in the elimination of a neutral ethene molecule and the formation of a radical cation of 2,2-difluoroethanal with an m/z of 80.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
108 [C₄H₆F₂O]⁺• Molecular Ion (M⁺)
107 [C₄H₅F₂O]⁺ Alpha-cleavage (Loss of H•)
80 [C₂H₂F₂O]⁺• McLafferty Rearrangement
79 [C₃H₅F₂]⁺ Alpha-cleavage (Loss of •CHO)
65 [C₂H₃F₂]⁺ Cleavage of C2-C3 bond
29 [CHO]⁺ Alpha-cleavage

Advanced Hyphenated Spectroscopic Techniques for Complex Sample Analysis

To analyze complex mixtures containing this compound, hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable. actascientific.com These techniques provide comprehensive analysis by separating components before their identification. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.comfilab.fr In this method, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. thermofisher.com As each separated component elutes from the column, it enters the mass spectrometer, which serves as the detector. ijpsjournal.com The MS provides a mass spectrum for each component, allowing for positive identification by comparing the spectrum to a library or through interpretation of the fragmentation pattern. ajrconline.org The analysis of fluorinated organic compounds by GC-MS is a well-established method, although the reactivity of some fluorine compounds can pose challenges for certain column types. researchgate.net Techniques like Thermal Desorption (TD)-GC-MS can be used for trace-level detection of volatile organic compounds (VOCs) in various samples. measurlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex matrices, LC-MS is a powerful alternative. actascientific.com High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase. The eluent from the LC is then introduced into the mass spectrometer for detection and identification. LC-MS is highly versatile and widely used for impurity profiling and the analysis of a broad range of organic molecules. actascientific.comajrconline.org

Other Hyphenated Techniques: Other relevant hyphenated systems include LC-IR, where liquid chromatography is coupled with infrared spectroscopy. numberanalytics.comchromatographyonline.com This provides functional group information for each separated peak, which is highly complementary to the molecular weight and fragmentation data from mass spectrometry. chromatographyonline.com

These advanced techniques are crucial for impurity profiling, metabolic studies, and environmental monitoring, providing both qualitative and quantitative data on specific compounds within a complex mixture. ajrconline.orgnih.gov

Computational and Theoretical Investigations on 4,4 Difluorobutanal

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). youtube.com These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule. openaccessjournals.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. scifiniti.com It is favored for its balance of accuracy and computational efficiency, making it a workhorse in computational chemistry. openaccessjournals.comscifiniti.com

For 4,4-difluorobutanal, a DFT calculation would begin with a geometry optimization. This iterative process adjusts the positions of the atoms until a minimum on the potential energy surface is located, corresponding to the most stable molecular structure. nextmol.com From this optimized geometry, a variety of electronic properties can be calculated. These properties provide a detailed picture of the molecule's reactivity and characteristics. Key electronic properties that would be determined include the dipole moment, atomic charges, and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nrfhh.com

While DFT is a standard method for such analyses, published studies providing specific optimized coordinates or electronic property data for this compound are not readily found.

Table 1: Illustrative DFT-Calculated Properties for this compound This table describes the type of data that would be generated from a DFT study. Specific values are not available in the cited literature.

PropertyDescription
Optimized Geometry
C1-C2 Bond Length (Å)Predicted distance between the carbonyl carbon and the adjacent carbon.
C-F Bond Lengths (Å)Predicted distances for the two carbon-fluorine bonds.
O=C1-H Bond Angle (°)Predicted angle of the aldehyde group.
Electronic Properties
Dipole Moment (Debye)A measure of the overall polarity of the molecule.
HOMO Energy (eV)Energy of the highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap (eV)The energy difference between HOMO and LUMO, related to electronic excitability and stability.

Beyond DFT, other quantum chemical methods exist, broadly categorized as ab initio and semi-empirical.

Ab initio methods , Latin for "from the beginning," solve the Hartree-Fock equations without the use of empirical parameters, deriving results directly from first principles. chemrxiv.org Methods like Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC) theory build upon the Hartree-Fock solution to include electron correlation effects, offering higher accuracy than many DFT functionals, but at a significantly greater computational cost. openaccessjournals.com These methods would be ideal for obtaining highly accurate benchmark data for the geometry and energy of this compound.

Semi-empirical methods (like AM1, PM3, or PM7) are much faster than DFT or ab initio calculations because they simplify the Hartree-Fock equations and use parameters derived from experimental data to approximate certain integrals. kit.edursc.org While less accurate, they are useful for preliminary calculations on very large systems or for high-throughput screening. mdpi.com For this compound, semi-empirical methods could be used for initial conformational searches before refining the results with more robust methods like DFT.

A comprehensive theoretical study would ideally use a combination of these methods to ensure the reliability of the predicted properties. However, specific studies applying these methods to this compound are not documented in the available literature.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. kit.edu By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule and its interactions with its environment, such as a solvent. nextmol.com

For this compound, the butane (B89635) chain allows for significant conformational flexibility due to rotation around the C2-C3 and C3-C4 single bonds. An MD simulation would explore the potential energy surface associated with these rotations, identifying the most stable conformers (e.g., anti vs. gauche arrangements) and the energy barriers between them. This provides insight into the molecule's dynamic behavior in solution. youtube.com Such simulations are crucial for understanding how the molecule's shape influences its physical and chemical properties. Despite their utility, specific MD simulation studies detailing the conformational ensemble of this compound have not been published.

Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm a molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts for various nuclei. After a geometry optimization using a method like DFT, the magnetic shielding tensors for each atom (e.g., ¹H, ¹³C, and ¹⁹F) are calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, calculating the NMR spectra would be particularly valuable. The predicted ¹H shifts would help assign the protons on the aliphatic chain, while the ¹³C shifts would distinguish the four carbon atoms, including the carbonyl and the difluorinated carbon. Crucially, the calculated ¹⁹F chemical shift would be essential for characterizing the geminal fluorine atoms, a key feature of the molecule. Comparing these theoretical shifts with experimental data provides strong evidence for the synthesized structure. No such theoretical NMR data has been published for this compound.

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound This table describes the type of data that would be generated from a theoretical NMR study. Specific values are not available in the cited literature.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted ¹⁹F Shift (ppm)
C1 (Aldehyde)δ ~9.8δ ~200N/A
C2δ ~2.8δ ~40N/A
C3δ ~2.2δ ~35 (t, JC-F)N/A
C4δ ~6.1 (t, JH-F)δ ~120 (t, JC-F)δ ~ -110

Note: Approximate shifts are based on typical values for similar functional groups. 't' indicates expected splitting into a triplet due to coupling with fluorine.

Vibrational spectroscopy, including infrared (IR) spectroscopy, identifies the vibrational modes of a molecule. Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix) at the optimized geometry. Diagonalizing this matrix yields the frequencies and the nature of the normal modes of vibration.

For this compound, a frequency calculation would predict the wavenumbers (cm⁻¹) and IR intensities for all its vibrational modes. This would allow for the assignment of key peaks in an experimental IR spectrum, such as the strong C=O stretching vibration of the aldehyde group (typically ~1720 cm⁻¹), the C-H stretching and bending modes, and the characteristic C-F stretching vibrations. The presence of imaginary frequencies in the calculation would indicate that the optimized structure is not a true minimum but a transition state. No published calculated vibrational data exists for this compound.

Table 3: Illustrative Calculated Vibrational Frequencies for this compound This table describes the type of data that would be generated from a vibrational frequency calculation. Specific values are not available in the cited literature.

Frequency (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
~2900-3000ModerateC-H stretching (aliphatic)
~2720, ~2820WeakC-H stretching (aldehyde)
~1725StrongC=O stretching
~1450ModerateCH₂ scissoring/bending
~1100-1200StrongC-F stretching (asymmetric & symmetric)

Computational chemistry provides powerful tools for understanding the intricacies of chemical reactions at a molecular level. riken.jp For a molecule like this compound, these methods can elucidate reaction mechanisms, predict reactivity, and explain its electronic structure without the need for direct experimental measurement in every case. uu.se By modeling the potential energy surface, researchers can map out the most likely paths a reaction will follow. wikipedia.org

Reaction Mechanism Modeling and Energy Surface Exploration

The exploration of a chemical reaction's mechanism through computational modeling is a cornerstone of modern chemistry. numberanalytics.com This process involves mapping the potential energy surface of the reacting system to identify the most energetically favorable route from reactants to products. wikipedia.org

A reaction pathway represents the sequence of structural changes that molecules undergo during a chemical transformation. numberanalytics.com For this compound, computational studies would typically investigate reactions such as nucleophilic addition to the carbonyl group, oxidation to a carboxylic acid, or reduction to an alcohol. The primary goal is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. numberanalytics.comsolubilityofthings.com This transient arrangement of atoms represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org

Transition state theory (TST) provides the conceptual framework for this analysis, assuming a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.orglibretexts.org Computational methods, such as Density Functional Theory (DFT), are employed to calculate the geometries and energies of reactants, products, and the critical transition state that connects them. numberanalytics.com For example, in a nucleophilic attack on the carbonyl carbon of this compound, the transition state would feature a partially formed bond between the nucleophile and the carbon, and a partially broken carbon-oxygen pi bond. libretexts.org The identification of these transition states is crucial as they determine the kinetic feasibility of a proposed reaction pathway. numberanalytics.com

Calculation of Activation Energies and Reaction Rate Constants

The activation energy (Ea) is the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state. fsu.edulibretexts.org Computational chemistry allows for the direct calculation of this barrier. thoughtco.com A lower activation energy implies a faster reaction rate.

The Arrhenius equation, k = Ae^(-Ea/RT), mathematically connects the rate constant (k) with the activation energy (Ea), temperature (T), and a pre-exponential factor (A). fsu.edulibretexts.org While the activation energy can be determined experimentally by measuring rate constants at different temperatures, theoretical calculations provide a direct method. fsu.eduthoughtco.com Using the energies of the optimized reactant and transition state structures from quantum chemical calculations, the activation energy can be computed.

The rate constant itself can also be estimated using principles from transition state theory and statistical thermodynamics. numberanalytics.comumcs.pl The Eyring equation is a key formula derived from TST that allows for the calculation of the rate constant based on the Gibbs free energy of activation (ΔG‡). numberanalytics.com

Below is an illustrative table of hypothetical calculated activation energies for potential reactions of this compound.

Reaction PathwayHypothetical Transition State StructureCalculated Activation Energy (kJ/mol)
Nucleophilic Addition (HCN)[NC-C(O⁻)-H...H⁺] complex on butanal backbone45.8
Hydride Reduction (NaBH₄)[H₃BO-C(H)-H] complex on butanal backbone55.2
Oxidation (permanganate)Mn-O complex with carbonyl group62.1

Note: The data in this table is for illustrative purposes and does not represent experimentally verified values for this compound.

Analysis of Reaction Phases

A more detailed analysis of a reaction mechanism can be achieved by partitioning the reaction path into distinct phases. smu.edunih.gov This method, often called the Unified Reaction Valley Approach (URVA), analyzes the curvature of the reaction path to reveal chemically significant events leading from reactants to products. smu.edu The mechanism is typically divided into the following phases:

Contact/Preparation Phase: Reactants approach each other, and their geometries begin to distort in preparation for the main chemical event. nih.gov

Transition State Phase(s): The primary bond-breaking and bond-forming events occur in the vicinity of the transition state. nih.gov This phase is characterized by significant electronic rearrangement.

Product Adjustment Phase: The newly formed products relax into their final, stable geometries. nih.gov

This analysis can reveal "hidden" intermediates or transition states—transient species that are not stationary points on the potential energy surface but represent critical stages of structural change. nih.gov For a reaction involving this compound, this analysis could pinpoint the exact moments of C-F bond influence, carbonyl bond polarization, and new bond formation, providing a highly detailed narrative of the reaction dynamics. smu.edu

Electronic Properties and Chemical Reactivity Analysis

The inherent electronic structure of a molecule dictates its reactivity. Computational methods are used to calculate properties that predict where and how a molecule is likely to react.

Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

HOMO: This orbital acts as the primary electron donor. A higher energy HOMO indicates a greater willingness to donate electrons to an electrophile. researchgate.net

LUMO: This orbital acts as the primary electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons from a nucleophile. ossila.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap . ossila.com A small gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, as it takes less energy to excite an electron from the HOMO to the LUMO. researchgate.net

An illustrative table of hypothetical FMO energies for this compound is provided below.

Molecular OrbitalCalculated Energy (eV)
HOMO-11.5
LUMO-1.2
HOMO-LUMO Gap 10.3

Note: The data in this table is for illustrative purposes and does not represent experimentally verified values.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is created by calculating the electrostatic potential at the surface of the molecule. uni-muenchen.de

Different colors on an MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are prime targets for electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of neutral or intermediate potential. wolfram.com

In this compound, an MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs. The two fluorine atoms would also contribute to regions of high electron density. Conversely, the carbonyl carbon and the aldehydic hydrogen would be electron-deficient, appearing as regions of positive potential (blue), marking them as the primary sites for nucleophilic attack. ijarset.com This visual representation provides invaluable, intuitive information about a molecule's reactive behavior. libretexts.org

Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful toolkit for understanding the reactivity of a molecule like this compound. mdpi.comnih.govresearchgate.netfrontiersin.orgraineslab.com Global and local reactivity descriptors are key concepts within DFT that quantify a molecule's stability and reactive tendencies. scielo.brchemrxiv.orgresearchgate.net

Global Reactivity Descriptors

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. dergipark.org.trresearchgate.net A large HOMO-LUMO gap corresponds to a high hardness value, indicating high stability and low reactivity. nih.govd-nb.info The formula is often approximated as η = (E_LUMO - E_HOMO) / 2. d-nb.info

Chemical Softness (S): As the inverse of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized. d-nb.info A "soft" molecule is more reactive. nih.gov

Electronegativity (χ): This describes the power of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. d-nb.info

Electrophilicity Index (ω): This descriptor quantifies the energy stabilization when a molecule accepts an optimal amount of electronic charge from its surroundings. dergipark.org.trbeilstein-journals.org It is a measure of a molecule's ability to act as an electrophile. beilstein-journals.org The index is calculated using the formula ω = μ²/2η (where μ is the electronic chemical potential, μ = -χ). dergipark.org.tr A higher electrophilicity index points to a stronger electrophile. d-nb.info

Interactive Data Table: Illustrative Global Reactivity Descriptors

Note: The following data are illustrative and not based on actual experimental or published computational results for this compound. A dedicated DFT study would be required to obtain accurate values.

DescriptorSymbolFormulaIllustrative Value (eV)Implication for Reactivity
Chemical Hardnessη(E_LUMO - E_HOMO) / 2> 1.5Indicates significant stability
Chemical SoftnessS1 / η< 0.33Suggests moderate reactivity
Electronegativityχ-(E_HOMO + E_LUMO) / 2> 2.0Good electron-accepting capability
Electrophilicity Indexωμ² / 2η> 1.0Likely to act as an electrophile

Local Reactivity Descriptors

Local descriptors, such as the Fukui function, identify the most reactive sites within a molecule. scielo.br These are crucial for predicting regioselectivity in chemical reactions. For this compound, one would expect the carbonyl carbon to be a primary electrophilic site (susceptible to nucleophilic attack), while the region around the oxygen atom would be a nucleophilic site. The fluorine atoms would also influence the reactivity of adjacent C-H bonds.

Synthetic Applications of 4,4 Difluorobutanal As a Versatile Building Block

Role in the Synthesis of Complex Fluorinated Organic Compounds

The gem-difluoromethylene group in 4,4-Difluorobutanal is a bioisostere for carbonyl groups or ethers, and its presence can significantly influence the conformational preferences and electronic properties of a molecule. The aldehyde group, on the other hand, is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. This dual functionality makes this compound a promising starting material for the synthesis of a variety of complex fluorinated organic compounds.

For instance, the aldehyde can readily participate in Wittig-type reactions to introduce carbon-carbon double bonds, or in aldol (B89426) condensations to form larger carbon skeletons. Subsequent manipulations of the gem-difluoro group or other functionalities can lead to the construction of intricate molecular architectures that are otherwise difficult to access.

Precursor for Advanced Fluorinated Polymers and Specialty Materials

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. While there is a lack of specific literature detailing the polymerization of this compound, its structure suggests potential as a monomer for the synthesis of novel fluorinated polymers.

The aldehyde functionality could, in principle, be utilized in polymerization reactions such as polyacetal formation. The resulting polymers would possess a unique structure with gem-difluoro groups regularly spaced along the polymer backbone. These fluorine atoms would be expected to impart desirable properties to the material, such as hydrophobicity and thermal stability. Research in this area could lead to the development of new specialty materials with applications in coatings, membranes, or advanced lubricants.

Intermediate in Medicinal Chemistry and Drug Design (general synthetic utility for fluorinated scaffolds)

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4,4-difluoro motif is of particular interest as it can act as a stable mimic of a ketone or hydrated aldehyde, potentially interacting with biological targets in a unique manner.

This compound can serve as a key intermediate for the synthesis of various fluorinated scaffolds relevant to drug discovery. For example, reductive amination of the aldehyde with primary or secondary amines can provide access to a range of 4,4-difluorinated amine derivatives. These amines can be further elaborated into more complex heterocyclic structures, which are prevalent in many pharmaceuticals. The presence of the gem-difluoro group can block metabolic oxidation at the C-4 position, a common metabolic soft spot, thereby improving the pharmacokinetic profile of a drug candidate.

Potential Drug Scaffolds from this compound Synthetic Transformation Potential Therapeutic Area
4,4-Difluorinated piperidinesReductive amination followed by cyclizationCNS disorders, Oncology
4,4-Difluorinated pyrrolidinesMulti-step synthesis involving condensation and reductionVarious
Acyclic 4,4-difluoroaminesReductive aminationVarious

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization for Enhanced Spectroscopic Detection and Separation

The analysis of aldehydes by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can sometimes be challenging due to their polarity and potential for instability. Derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity.

For this compound, the aldehyde group can be reacted with various derivatizing agents to form more stable and easily detectable products. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) would yield a brightly colored hydrazone that can be readily quantified by UV-Vis spectrophotometry or LC-UV. Similarly, derivatization with fluorescent tags, such as dansyl hydrazine, would allow for highly sensitive detection by fluorescence spectroscopy. These methods are crucial for reaction monitoring, purity assessment, and metabolic studies involving this compound.

Derivatizing Agent Derivative Formed Analytical Technique Advantage
2,4-Dinitrophenylhydrazine (DNPH)HydrazoneHPLC-UV, UV-VisChromophoric, allows for easy detection
Dansyl hydrazineHydrazoneHPLC-FluorescenceFluorescent, highly sensitive detection
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamineOximeGC-ECDForms a stable, electron-capturing derivative suitable for GC

Formation of Stable Derivatives for Storage, Purification, or Subsequent Transformations

Aldehydes can be prone to oxidation and polymerization upon storage. Converting this compound into a more stable derivative can be advantageous for long-term storage and purification. The formation of acetals is a common and effective method for protecting aldehyde groups. For instance, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst would yield the corresponding 1,3-dioxolane (B20135) derivative. This acetal (B89532) is stable to a wide range of reaction conditions, yet the aldehyde can be readily regenerated by treatment with aqueous acid.

This protecting group strategy is invaluable in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule are being modified. The ability to protect and deprotect the aldehyde group of this compound enhances its versatility as a synthetic building block.

Protecting Group Reagents for Protection Reagents for Deprotection Stability
1,3-Dioxolane (Acetal)Ethylene glycol, acid catalystAqueous acidStable to basic and nucleophilic conditions
Dithiane1,3-Propanedithiol, Lewis acidMercury(II) salts, oxidative conditionsStable to acidic and basic conditions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Difluorobutanal, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic Fluorination : Substitution of hydroxyl or halogen groups in butanal derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Reaction efficiency depends on solvent polarity (e.g., dichloromethane vs. THF) and temperature control (0–25°C) to minimize side reactions.
  • Oxidative Methods : Selective oxidation of 4,4-difluorobutanol using TEMPO/NaClO or Swern oxidation. Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and avoid over-oxidation.
  • Reference : Analogous fluorination strategies for 4,4′-difluorobenzophenone highlight solvent and temperature dependencies .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

  • Methodology :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR (δ -110 to -120 ppm for CF2_2 groups) and 1H^{1}\text{H} NMR (aldehyde proton at ~9.8 ppm) confirm structural integrity.
  • FTIR : Detect aldehyde C=O stretching (~1720 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}).
  • GC-MS/HPLC : Quantify purity (>98%) and identify impurities (e.g., unreacted precursors or oxidation byproducts).
  • Reference : Similar protocols for fluorinated benzophenones validate these techniques .

Q. How should this compound be stored to maintain stability?

  • Methodology :

  • Store under inert atmosphere (N2_2 or Ar) at 2–8°C in amber glass vials to prevent photodegradation.
  • Avoid prolonged exposure to moisture (hydrolysis risk) or basic conditions (aldol condensation).
  • Reference : Stability protocols for fluorinated compounds like 4,4′-difluorobenzophenone recommend similar storage practices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodology :

  • Cross-Validation : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).
  • Crystallography : Single-crystal X-ray diffraction clarifies molecular packing and polymorphism.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to explain discrepancies in melting points.
  • Reference : Discrepancies in fluorobenzophenone data were resolved via controlled experiments .

Q. What are the mechanistic challenges in scaling up this compound synthesis?

  • Methodology :

  • Kinetic Studies : Use in situ IR or flow chemistry to monitor intermediate formation and optimize reaction time.
  • Purification Challenges : High-vacuum distillation or recrystallization (e.g., using hexane/EtOAc) to isolate the aldehyde from difluorobutanol residues.
  • Reference : Scalability hurdles for 4,4′-dichloro-biphenyl highlight purification as a critical step .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic additions?

  • Methodology :

  • DFT Calculations : Simulate electrophilicity of the aldehyde group and steric effects from CF2_2 moieties.
  • Solvent Modeling : COSMO-RS predicts solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
  • Reference : Computational studies on fluorinated benzophenones informed reaction design .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Methodology :

  • Accelerated Aging Tests : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation pathways.
  • LC-QTOF-MS : Characterize degradation byproducts (e.g., difluorobutyric acid via oxidation).
  • Reference : Degradation analysis of pesticides via LC-MS provides a methodological framework .

Data Analysis & Experimental Design

Q. How should researchers design experiments to optimize this compound’s synthetic yield?

  • Methodology :

  • Factorial Design : Vary parameters (temperature, solvent, catalyst loading) and analyze via ANOVA.
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
  • Reference : Statistical design principles from Statistics for Experimenters guide robust optimization .

Q. What statistical tools validate reproducibility in fluorinated aldehyde synthesis?

  • Methodology :

  • Control Charts : Track batch-to-batch variability in yield and purity.
  • t-Tests/ANOVA : Compare results across labs to assess methodological consistency.
  • Reference : Reproducibility frameworks from HPC Standards emphasize statistical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.